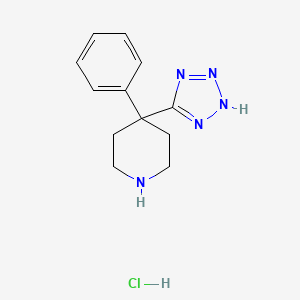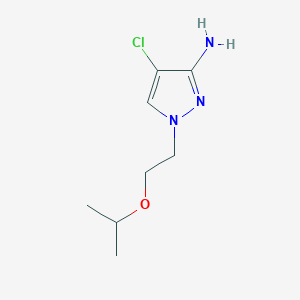
methyl 3-(5-bromo-1H-indazol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(5-bromo-1H-indazol-1-yl)propanoate is a chemical compound that belongs to the class of indazole derivatives. The presence of a bromine atom in the indazole ring enhances its reactivity and potential for various chemical transformations .
Vorbereitungsmethoden
The synthesis of methyl 3-(5-bromo-1H-indazol-1-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-1H-indazole, which can be obtained through the bromination of indazole.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Analyse Chemischer Reaktionen
Methyl 3-(5-bromo-1H-indazol-1-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the indazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(5-bromo-1H-indazol-1-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is studied for its potential as an inhibitor of specific enzymes and receptors involved in disease pathways.
Chemical Biology: It serves as a probe for studying the interactions of indazole derivatives with biological targets.
Wirkmechanismus
The mechanism of action of methyl 3-(5-bromo-1H-indazol-1-yl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom in the indazole ring enhances its binding affinity to these targets, leading to inhibition or modulation of their activity . The compound can also participate in hydrogen bonding and hydrophobic interactions with its targets, further stabilizing the binding .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(5-bromo-1H-indazol-1-yl)propanoate can be compared with other similar compounds such as:
Methyl 3-(1H-indazol-1-yl)propanoate: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-1H-indazole: The absence of the ester group limits its applications in esterification reactions.
Methyl 3-(5-chloro-1H-indazol-1-yl)propanoate: The presence of a chlorine atom instead of bromine alters its chemical properties and reactivity.
Eigenschaften
Molekularformel |
C11H11BrN2O2 |
|---|---|
Molekulargewicht |
283.12 g/mol |
IUPAC-Name |
methyl 3-(5-bromoindazol-1-yl)propanoate |
InChI |
InChI=1S/C11H11BrN2O2/c1-16-11(15)4-5-14-10-3-2-9(12)6-8(10)7-13-14/h2-3,6-7H,4-5H2,1H3 |
InChI-Schlüssel |
LHAIAOUSSBXCGC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCN1C2=C(C=C(C=C2)Br)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13477575.png)



![5-Oxa-2-azaspiro[3.5]nonan-9-ol](/img/structure/B13477592.png)





![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13477644.png)

